molecular formula C11H21NO2 B065937 Tert-butyl N-[(E)-4-methylpent-2-enyl]carbamate CAS No. 179923-08-1

Tert-butyl N-[(E)-4-methylpent-2-enyl]carbamate

Cat. No. B065937
CAS RN: 179923-08-1
M. Wt: 199.29 g/mol
InChI Key: LJXQAOXADGZRMQ-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl N-[(E)-4-methylpent-2-enyl]carbamate, also known as Icaritin, is a flavonoid compound that is extracted from the plant Epimedium. It has been found to possess several beneficial properties, including anti-inflammatory, anti-cancer, and anti-osteoporotic effects.

Mechanism Of Action

The mechanism of action of Tert-butyl N-[(E)-4-methylpent-2-enyl]carbamate is not fully understood, but it is believed to involve the modulation of various signaling pathways. It has been found to activate the Wnt/β-catenin signaling pathway, which is involved in bone formation and cell proliferation. It has also been found to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer development.
Biochemical and Physiological Effects:
Tert-butyl N-[(E)-4-methylpent-2-enyl]carbamate has several biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, reduce oxidative stress, and promote bone formation. It has also been found to induce apoptosis in cancer cells, inhibit cancer cell migration and invasion, and reduce angiogenesis (the formation of new blood vessels).

Advantages And Limitations For Lab Experiments

One advantage of using Tert-butyl N-[(E)-4-methylpent-2-enyl]carbamate in lab experiments is its relatively low toxicity. It has been found to have a high safety profile, with no significant adverse effects reported in clinical trials. Additionally, Tert-butyl N-[(E)-4-methylpent-2-enyl]carbamate is relatively easy to synthesize and purify, making it a cost-effective compound to use in research. One limitation of using Tert-butyl N-[(E)-4-methylpent-2-enyl]carbamate in lab experiments is its low solubility in water, which can make it difficult to administer in vivo. However, this can be overcome by using appropriate solvents or delivery systems.

Future Directions

There are several future directions for the research on Tert-butyl N-[(E)-4-methylpent-2-enyl]carbamate. One direction is to further elucidate its mechanism of action, as this will provide insights into its potential therapeutic applications. Another direction is to investigate its potential use in combination with other drugs or therapies, as this may enhance its efficacy. Additionally, more research is needed to determine its pharmacokinetics and pharmacodynamics in humans, as this will be important for its clinical development. Finally, there is a need for more clinical trials to investigate its safety and efficacy in humans for various indications.

Synthesis Methods

The synthesis of Tert-butyl N-[(E)-4-methylpent-2-enyl]carbamate involves the extraction of the compound from the plant Epimedium. The plant is first dried and ground into a fine powder. The powder is then extracted with ethanol or methanol, and the extract is concentrated and purified using column chromatography. The purified compound is then characterized using various spectroscopic techniques, such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Scientific Research Applications

Tert-butyl N-[(E)-4-methylpent-2-enyl]carbamate has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-osteoporotic effects. Inflammation is a major contributor to many chronic diseases, including cancer and osteoporosis. Tert-butyl N-[(E)-4-methylpent-2-enyl]carbamate has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. Additionally, Tert-butyl N-[(E)-4-methylpent-2-enyl]carbamate has been found to induce apoptosis (programmed cell death) in cancer cells, making it a potential anti-cancer agent. It has also been found to promote bone formation and reduce bone loss, making it a potential treatment for osteoporosis.

properties

CAS RN

179923-08-1

Product Name

Tert-butyl N-[(E)-4-methylpent-2-enyl]carbamate

Molecular Formula

C11H21NO2

Molecular Weight

199.29 g/mol

IUPAC Name

tert-butyl N-[(E)-4-methylpent-2-enyl]carbamate

InChI

InChI=1S/C11H21NO2/c1-9(2)7-6-8-12-10(13)14-11(3,4)5/h6-7,9H,8H2,1-5H3,(H,12,13)/b7-6+

InChI Key

LJXQAOXADGZRMQ-VOTSOKGWSA-N

Isomeric SMILES

CC(C)/C=C/CNC(=O)OC(C)(C)C

SMILES

CC(C)C=CCNC(=O)OC(C)(C)C

Canonical SMILES

CC(C)C=CCNC(=O)OC(C)(C)C

synonyms

Carbamic acid, (4-methyl-2-pentenyl)-, 1,1-dimethylethyl ester, (E)- (9CI)

Origin of Product

United States

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